molecular formula C20H15F3N4O B11042059 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11042059
M. Wt: 384.4 g/mol
InChI Key: ODBVJFUCLQPJPN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylphenyl group, and an imidazo[1,2-a]pyrimidin-3-amine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl and trifluoromethylphenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups, using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(4-methoxyphenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 2-(4-methoxyphenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyrimidine These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15F3N4O

Molecular Weight

384.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H15F3N4O/c1-28-16-8-6-13(7-9-16)17-18(27-11-3-10-24-19(27)26-17)25-15-5-2-4-14(12-15)20(21,22)23/h2-12,25H,1H3

InChI Key

ODBVJFUCLQPJPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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